The following technical guide details the properties, synthesis, and applications of 3,5-Dichloro-2-(difluoromethoxy)benzoic acid , chemically identified as the difluoromethyl ether derivative of 3,5-dichlorosalicylic ac...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 3,5-Dichloro-2-(difluoromethoxy)benzoic acid , chemically identified as the difluoromethyl ether derivative of 3,5-dichlorosalicylic acid.
Systematic Name: 3,5-Dichloro-2-(difluoromethoxy)benzoic acid
CAS Registry Number: 790270-78-9
Chemical Scaffold: Halogenated Salicylate / Aryl Difluoromethyl Ether[1]
Executive Summary
This guide analyzes the physicochemical and synthetic profile of 3,5-dichloro-2-(difluoromethoxy)benzoic acid .[1] This compound represents a strategic structural modification of the parent 3,5-dichlorosalicylic acid (3,5-DCSA), where the phenolic hydroxyl group is replaced by a difluoromethoxy (-OCF₂H) moiety.[1]
Core Value Proposition:
Bioisosterism: The -OCF₂H group acts as a lipophilic bioisostere for the phenolic hydroxyl, improving membrane permeability while blocking Phase II metabolic conjugation (glucuronidation).
Acidity Modulation: Removal of the intramolecular hydrogen bond (present in the parent salicylate) significantly alters the pKa and solubility profile, critical for optimizing drug-receptor interactions.
Synthetic Utility: A versatile intermediate for developing lipophilic NSAIDs, agrochemical auxins (dicamba analogs), and mitochondrial uncouplers.
Physicochemical Properties
The transition from a phenol to a difluoromethyl ether fundamentally shifts the molecular behavior. The data below contrasts the parent scaffold with the ether derivative.[2]
Loss of intramolecular H-bond stabilization increases pKa slightly.[1]
Metabolic Liability
High (Phenolic Glucuronidation)
Low (Blocked Phenol)
Extended Half-life (t₁/₂).
Technical Insight: In 3,5-DCSA, the phenolic proton forms a strong intramolecular hydrogen bond with the carboxylate carbonyl. This stabilizes the carboxylate anion, lowering the pKa. In the difluoromethyl ether, this interaction is abolished. The -OCF₂H group is electron-withdrawing (inductive effect, -I), but the lack of resonance donation (+R) and loss of the H-bond network results in a net increase in lipophilicity and a distinct electrostatic potential surface.[1]
Experimental Synthesis Protocol
Methodology Selection: Traditional methods using chlorodifluoromethane gas (Freon-22) are hazardous and difficult to control.[1] The protocol below utilizes Sodium Chlorodifluoroacetate , a solid, bench-stable reagent that generates difluorocarbene (:CF₂) in situ. This method ensures higher reproducibility and safety.
Reagents & Materials
Substrate: 3,5-Dichlorosalicylic acid (Note: Carboxylic acid protection is recommended to prevent esterification by-products, though direct alkylation is possible under controlled pH).[1]
Preparation: Dissolve 3,5-dichlorosalicylic acid methyl ester (1.0 eq) in DMF/H₂O (10:1 v/v). Note: Using the ester prevents side-reactions; hydrolysis is performed in the final step.[1]
Activation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the phenolate anion.
Carbene Generation: Add Sodium chlorodifluoroacetate (2.5 eq) in portions.
Reaction: Heat the mixture to 95°C for 4–6 hours.
Mechanism:[5][6][7] ClCF₂CO₂Na decarboxylates to form difluorocarbene (:CF₂), which inserts into the phenolate O-H bond.
Workup: Cool to RT. Dilute with ethyl acetate.[3] Wash with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.
Hydrolysis (If Ester Used): Treat the intermediate with LiOH in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the free acid 3,5-dichloro-2-(difluoromethoxy)benzoic acid .[1]
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes:EtOAc gradient).
Mechanistic Visualization
The following diagram illustrates the difluorocarbene insertion mechanism and the structural comparison of the hydrogen bonding networks.
Figure 1: Reaction pathway showing the in-situ generation of difluorocarbene and its insertion into the phenolate bond, leading to the lipophilic ether product.[1]
Applications in Drug Discovery & Agriculture[8]
A. Medicinal Chemistry (Bioisosterism)
The -OCF₂H group is a "privileged structure" in modern medicinal chemistry.
Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation. Unlike the methoxy (-OCH₃) group, which is easily dealkylated, the difluoromethyl ether remains intact in vivo.
H-Bonding: The -OCF₂H proton is a weak hydrogen bond donor (unlike -OCF₃), allowing it to maintain specific receptor interactions while shedding the high desolvation penalty of a free hydroxyl group.[1]
B. Agrochemical Development[3][7]
Auxin Mimics: 3,5-DCSA is structurally related to Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] The difluoromethyl analog is investigated for enhanced cuticular penetration in leaves due to higher lipophilicity, potentially increasing herbicidal potency against broadleaf weeds.
C. Self-Validating Quality Control
To ensure the integrity of the synthesized compound, use these checkpoints:
¹H NMR (DMSO-d₆): Look for the characteristic triplet of the -OCF₂H proton around δ 7.0–7.4 ppm with a large geminal coupling constant (J ≈ 70–75 Hz).[1]
¹⁹F NMR: A doublet reflecting the two equivalent fluorine atoms, typically around -80 to -85 ppm .[1]
Mass Spectrometry: Confirm the [M-H]⁻ peak at m/z 255 (for ³⁵Cl isotope).
References
Difluoromethylation of Phenols: "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 2024.[4] [1]
Bioisosterism of -OCF2H: "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." BenchChem, 2025.[5] [1]
Synthesis of Roflumilast Intermediates: "Process related and degradation impurities in anti-inflammatory drug Roflumilast." Journal of Chemical and Pharmaceutical Research.
Properties of Fluorinated Ethers: "Lipophilicity and Hydrogen Bond Acidity of the Difluoromethyl Group." Chemical Society Reviews, 2021.
Chemical Identity: "3,5-Dichloro-2-(difluoromethoxy)benzoic acid (CAS 790270-78-9)."[1][8] ChemicalBook.
Author: BenchChem Technical Support Team. Date: February 2026
Document Type: Technical Guide / Whitepaper
Subject: Chemical Identity, Synthesis, and Structural Properties
Target Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists
Part 1: Executive Summary & Chemical Identity[1]
This guide provides a comprehensive technical analysis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid , a specialized halogenated benzoate derivative. This molecule represents a critical scaffold in the development of bioisosteres for methoxy-substituted auxinic herbicides (e.g., Dicamba) and pharmaceutical intermediates where lipophilicity modulation is required.
Core Chemical Data[1][2][3]
Property
Value
Chemical Name
3,5-dichloro-2-(difluoromethoxy)benzoic acid
CAS Registry Number
790270-78-9
Molecular Formula
C₈H₄Cl₂F₂O₃
Molecular Weight
257.02 g/mol
Monoisotopic Mass
255.9506 g/mol
Physical State
Solid (typically white to off-white crystalline powder)
Predicted pKa
~2.5 – 3.0 (Acidic, enhanced by electron-withdrawing chlorines)
Part 2: Structural Analysis & Physicochemical Logic
The Strategic Role of the Difluoromethoxy Group (
)
In modern drug and agrochemical design, the substitution of a methoxy group (
) with a difluoromethoxy group () is a calculated optimization strategy.
Lipophilicity Modulation: The fluorine atoms lower the electron density of the oxygen, reducing its basicity while increasing the overall lipophilicity (LogP) of the molecule. This often improves membrane permeability compared to the non-fluorinated parent.
Metabolic Stability: The
bond is stronger than the bond. Replacing hydrogens with fluorines at the metabolic "soft spot" (the methyl group) blocks oxidative O-dealkylation by cytochrome P450 enzymes, significantly extending the compound's half-life.
Hydrogen Bond Donor Acidity: Unlike a trifluoromethoxy group (
), the difluoromethoxy group retains a single hydrogen. The adjacent fluorines render this hydrogen sufficiently acidic to act as a weak hydrogen bond donor, offering unique binding interactions within a protein pocket that a simple methoxy group cannot provide.
Substituent Effects on the Benzoic Core
3,5-Dichloro Substitution: The chlorine atoms at positions 3 and 5 exert a strong electron-withdrawing inductive effect (-I). This stabilizes the carboxylate anion, making the benzoic acid significantly more acidic than unsubstituted benzoic acid.
Steric Bulk: The 2-position substituent (difluoromethoxy) creates an "ortho effect," twisting the carboxyl group out of planarity with the benzene ring, which can further influence acidity and receptor binding kinetics.
Part 3: Synthesis Protocol (Self-Validating System)
Objective: Synthesis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid from 3,5-dichlorosalicylic acid.
Mechanism: The synthesis relies on the alkylation of the phenolic hydroxyl group using a difluorocarbene source. The use of Sodium Chlorodifluoroacetate is preferred over chlorodifluoromethane gas (Freon-22) due to easier handling and higher atom economy in laboratory settings.
Dissolve 1.0 equivalent of 3,5-dichlorosalicylic acid in DMF/Water (
v/v).
Add 2.5 equivalents of
.
Validation Check: Ensure the solution turns yellow/orange, indicating successful deprotonation of the phenol and carboxylic acid. Stir for 30 minutes at room temperature.
Difluorocarbene Generation & Insertion:
Add 2.0 equivalents of Sodium Chlorodifluoroacetate.
Heat the reaction mixture to 90–100°C .
Mechanism:[2][3] At this temperature, the chlorodifluoroacetate decarboxylates to release the reactive difluorocarbene (
). The phenoxide anion attacks the carbene, followed by protonation (from the aqueous medium) to form the ether.
Monitoring (TLC/LC-MS):
Monitor for the disappearance of the starting material (
).
Target product mass (
).
Workup & Isolation:
Cool the mixture to room temperature.
Acidify carefully with 1N HCl to pH ~2 (precipitating the free acid).
Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
Part 4: Reaction Workflow Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway described above.
Figure 1: Synthetic pathway for the introduction of the difluoromethoxy group onto the 3,5-dichlorosalicylic acid scaffold via difluorocarbene insertion.
Part 5: Applications & Research Context
Agrochemical Discovery (Auxinic Herbicides)
This molecule is structurally analogous to Dicamba (3,6-dichloro-2-methoxybenzoic acid). The 3,5-dichloro substitution pattern, combined with the difluoromethoxy group, creates a steric and electronic profile that may alter selectivity patterns in weed control. Researchers utilize this scaffold to:
Overcome resistance mechanisms developed against standard auxins.
Reduce volatility (a known issue with Dicamba) by increasing the molecular weight and altering intermolecular hydrogen bonding.
Pharmaceutical Bioisosterism
In drug discovery, this benzoic acid derivative serves as a building block for fragment-based drug design. The carboxylic acid can be coupled with amines to form amides, while the difluoromethoxy group acts as a lipophilic "anchor" that improves the pharmacokinetic profile (ADME) of the final drug candidate.
References
ChemicalBook. (n.d.). 3,5-Dichloro-2-(difluoromethoxy)benzoic acid Product Description & CAS 790270-78-9.[5][6] Retrieved from
AmFluoro. (n.d.). Catalog Entry for CAS 790270-78-9.[5][6] Retrieved from
Zafrani, Y., et al. (2017). Difluoromethoxy-Arene: A Beneficial Motif in Drug Design. Journal of Medicinal Chemistry.
PubChem. (n.d.).[7] Compound Summary for 3,5-dichlorosalicylic acid (Precursor). Retrieved from
3,5-dichloro-2-(difluoromethoxy)benzoic acid safety data sheet (SDS)
The following is an in-depth technical guide and safety monograph for 3,5-Dichloro-2-(difluoromethoxy)benzoic acid . Advanced Handling, Safety, and Characterization Guide Part 1: Executive Technical Summary 3,5-Dichloro-...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide and safety monograph for 3,5-Dichloro-2-(difluoromethoxy)benzoic acid .
Advanced Handling, Safety, and Characterization Guide
Part 1: Executive Technical Summary
3,5-Dichloro-2-(difluoromethoxy)benzoic acid is a specialized halogenated aromatic carboxylic acid, primarily utilized as an intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical pharmacophores. Structurally, it combines the lipophilicity of a dichlorinated benzene ring with the unique hydrogen-bond donor/acceptor modulation of the difluoromethoxy (
) group.
This compound presents a distinct safety profile due to its enhanced acidity (relative to benzoic acid) and the potential for releasing hydrogen fluoride (HF) under thermal decomposition. This guide moves beyond the standard Safety Data Sheet (SDS), providing the "why" behind the safety protocols and offering self-validating handling strategies.
Part 2: Chemical Identity & Structure-Property Relationships
Understanding the molecular architecture is critical for predicting reactivity and safety risks.
Identification
Parameter
Detail
Chemical Name
3,5-Dichloro-2-(difluoromethoxy)benzoic acid
Molecular Formula
Molecular Weight
257.02 g/mol
CAS Number
Not widely listed; treat as specialized research substance.[1][2][3][4] (Precursor: 3,5-Dichlorosalicylic acid, CAS 320-72-9)
Physical State
White to off-white crystalline solid
Predicted pKa
~2.5 – 3.0 (Enhanced acidity due to electron-withdrawing Cl and groups)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (acidic pH).
Structural Reactivity Analysis
Acidity: The ortho-difluoromethoxy group and meta-chlorines exert a strong inductive effect (
), significantly lowering the pKa compared to unsubstituted benzoic acid (pKa 4.2). This makes the solid corrosive to mucous membranes.
Lipophilicity: The
group acts as a "lipophilic hydroxyl mimic," improving membrane permeability compared to the parent salicylic acid, which impacts toxicological absorption.
Stability: The difluoromethyl ether bond is generally stable to base but can undergo hydrolysis under strongly acidic conditions at high temperatures, potentially releasing HF.
Part 3: Hazard Identification & Risk Assessment (GHS)
GHS Classification (Derived)
Based on Structure-Activity Relationships (SAR) with 3,5-dichlorobenzoic acid and difluoromethoxyarenes:
Context: Synthesizing the target from 3,5-dichlorosalicylic acid.
Workflow Visualization (DOT):
Caption: Synthesis pathway via O-difluoromethylation of 3,5-dichlorosalicylic acid precursors.
Emergency Response (Self-Validating)
Skin Contact:
Brush off dry particles.
Rinse with water for 15 minutes.
Validation: If redness persists or "deep bone ache" is felt (rare, but indicates HF involvement from decomposition), apply Calcium Gluconate gel and seek medical attention.
Spill Cleanup:
Do not dry sweep.
Cover with weak base (Soda Ash or Calcium Carbonate).
Wet slightly to suppress dust, then scoop into hazardous waste container.
Part 5: Analytical Characterization
To confirm identity and purity, rely on the distinct NMR signatures of the difluoromethoxy group.
Nuclear Magnetic Resonance (NMR)
NMR (DMSO-d6):
Look for the characteristic triplet of the
proton.
Chemical Shift:
(Triplet, ).
Note: This triplet is the "fingerprint" distinguishing it from the methoxy analog (singlet ~3.9 ppm).
Isotope Pattern: Look for the characteristic Chlorine cluster (9:6:1 intensity ratio for
) to confirm the dichloro substitution.
Part 6: Storage & Stability Data
Parameter
Specification
Causality/Reasoning
Storage Temp
2–8°C (Refrigerated)
Retards slow hydrolysis of the difluoromethyl ether.
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents moisture absorption; the acid is hygroscopic.
Incompatibility
Strong Bases, Oxidizers
Reacts exothermically; bases strip the acidic proton.
Shelf Life
24 Months
If stored dry. Degradation indicated by HF smell (acrid).
References
National Center for Biotechnology Information. (2025). 3,5-Dichlorosalicylic acid (CID 9445) - Structure and Safety. PubChem.[3][7][8] [Link]
European Chemicals Agency (ECHA). (2024).[3] Guidance on the Application of the CLP Criteria - Organic Acids. ECHA.[3] [Link]
Zafrani, Y., et al. (2019). Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A New Conformational Constraint. Journal of Medicinal Chemistry. [Link]
Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
synthesis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid from 3,5-dichlorosalicylic acid
Application Note & Protocol: Synthesis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Synthesis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid, a valuable building block in medicinal and agrochemical research. The protocol details the O-difluoromethylation of 3,5-dichlorosalicylic acid, a critical transformation that introduces the bio-isosterically significant difluoromethoxy (-OCF₂H) group. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the necessary analytical techniques for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Significance of the Difluoromethoxy Moiety
The introduction of fluorine-containing functional groups is a cornerstone of modern drug design. The difluoromethyl group (-CF₂H), and by extension the difluoromethoxy group (-OCF₂H), has garnered significant attention due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor.[1][2] This moiety can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[2] Molecules like Roflumilast and Pantoprazole are prominent examples of pharmaceuticals that incorporate the difluoromethoxy group to achieve their desired therapeutic profiles.[1][3]
The synthesis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid from the readily available 3,5-dichlorosalicylic acid[4] is a key step for creating novel molecular scaffolds. This guide focuses on a robust method utilizing an in-situ generation of difluorocarbene (:CF₂) for the efficient O-difluoromethylation of the phenolic hydroxyl group.
Reaction Mechanism: O-Difluoromethylation of a Phenol
The conversion of 3,5-dichlorosalicylic acid to its difluoromethyl ether derivative proceeds via a two-stage mechanism involving deprotonation followed by reaction with difluorocarbene.
Deprotonation: The process begins with the deprotonation of the most acidic proton. In 3,5-dichlorosalicylic acid, the phenolic hydroxyl proton is more acidic than the carboxylic acid proton and is selectively removed by a suitable base (e.g., Cesium Carbonate, Cs₂CO₃) to form a phenoxide intermediate. The choice of base is critical; carbonates are often preferred as they are strong enough to deprotonate the phenol without causing unwanted side reactions.
Difluorocarbene Generation: A difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), is used to generate the highly reactive difluorocarbene (:CF₂) intermediate via thermal decarboxylation.[5] This method is advantageous due to the reagent's stability and relatively low toxicity compared to gaseous alternatives.[5]
Nucleophilic Attack: The electron-rich phenoxide anion acts as a nucleophile, attacking the electrophilic difluorocarbene. This forms a new carbon-oxygen bond, resulting in a difluoromethylated anion.[6]
Protonation: The final product is obtained upon protonation of the difluoromethylated anion during the aqueous workup phase.[6]
The overall transformation is depicted below.
Caption: Reaction mechanism for O-difluoromethylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the difluoromethylation of phenols.[5] Researchers should perform their own risk assessment before commencing any experimental work.
Schlenk line or source of inert gas (Nitrogen or Argon)
Septa, needles, and syringes
Air condenser
Heating mantle with temperature controller
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow.
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3,5-dichlorosalicylic acid (1.035 g, 5.0 mmol, 1.0 equiv.), cesium carbonate (2.44 g, 7.5 mmol, 1.5 equiv.), and sodium chlorodifluoroacetate (1.52 g, 10.0 mmol, 2.0 equiv.).
Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line, evacuate the headspace under vacuum for 1-2 minutes, and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
Solvent Addition: Add anhydrous DMF (~15 mL) to the flask via syringe. Begin stirring the mixture at 500 rpm.
Reaction: Fit the flask with an air condenser (with a nitrogen inlet at the top). Heat the reaction mixture to 80-100 °C using a heating mantle. The reaction temperature is crucial for the decarboxylation of the chlorodifluoroacetate salt to form difluorocarbene.
Monitoring: Allow the reaction to proceed for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:2 Ethyl Acetate:Hexanes).[5] To sample, briefly remove the condenser under positive nitrogen pressure, take a small aliquot, and quench it into a vial containing EtOAc and 1M HCl before spotting on the TLC plate.
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (50 mL) and ethyl acetate (50 mL).
Extraction and Washing: Shake the separatory funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL). Combine all organic extracts. Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will need to be optimized but a gradient of ethyl acetate in hexanes is a good starting point.
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 3,5-dichloro-2-(difluoromethoxy)benzoic acid as a solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Analytical Characterization
The synthesized compound should be rigorously characterized to confirm its structure and purity.
Analysis Technique
Expected Results for 3,5-dichloro-2-(difluoromethoxy)benzoic acid
¹H NMR
- A triplet for the -OCH F₂ proton around δ 6.5-7.5 ppm with a characteristic J-coupling to fluorine (~74 Hz).- Singlets or doublets for the aromatic protons.- A broad singlet for the carboxylic acid proton (>10 ppm).
¹⁹F NMR
- A doublet for the -OCF₂H fluorine atoms, coupled to the proton.
¹³C NMR
- A triplet for the -OC F₂ carbon due to coupling with the two fluorine atoms.- Signals corresponding to the aromatic and carboxyl carbons.
Mass Spec (HRMS)
- The calculated exact mass for C₈H₄Cl₂F₂O₃ should match the observed mass [M-H]⁻ or [M+H]⁺.
Safety, Handling, and Waste Disposal
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the reagents and solvents.
Reagent Hazards:
3,5-Dichlorosalicylic Acid: Causes skin and serious eye irritation.[4]
DMF: Is a reproductive toxin and should be handled in a well-ventilated fume hood.
Sodium Chlorodifluoroacetate: While relatively stable, handle with care as it is a source of reactive difluorocarbene upon heating.
Reaction Conditions: The reaction is heated and may build up slight pressure. Ensure the system is not sealed and can vent through the condenser.
Waste Disposal: All organic waste and residual aqueous solutions should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines. Do not dispose of chemicals down the drain.
References
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
Zhang, L., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters. [Link]
Hu, J., et al. (2020). A simple and highly efficient method for the double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters. [Link]
Prakash, G. K. S., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry. [Link]
Hartwig, J. F., et al. (2016). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie. [Link]
PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dichlorosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Hu, J., et al. (2018). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie. [Link]
Justia Patents. (2015). Process for the preparation of Roflumilast. Retrieved from [Link]
PubChem. (n.d.). 3,5-dichloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
Application Notes and Protocols: Difluoromethylation Strategies for Salicylic Acid Derivatives
Abstract: The difluoromethyl (–CF2H) group has emerged as a critical pharmacophore in modern drug discovery, prized for its ability to serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The difluoromethyl (–CF2H) group has emerged as a critical pharmacophore in modern drug discovery, prized for its ability to serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or methyl groups.[1][2] Its incorporation into bioactive scaffolds like salicylic acid and its derivatives can profoundly modulate metabolic stability, membrane permeability, and target binding affinity.[1] This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview and actionable protocols for the site-selective difluoromethylation of salicylic acid derivatives, focusing on both O-difluoromethylation of the phenolic hydroxyl and advanced decarboxylative C-difluoromethylation of the carboxylic acid moiety.
Introduction: The Strategic Value of the Difluoromethyl Group
Salicylic acid and its derivatives, most notably acetylsalicylic acid (aspirin), represent a cornerstone of pharmacotherapy.[3][4] Modifying this privileged scaffold offers a proven pathway to novel therapeutics. The introduction of a difluoromethyl group is a particularly compelling strategy. Unlike the more electron-withdrawing trifluoromethyl (–CF3) group, the –CF2H group possesses a unique electronic profile and the capacity to form hydrogen bonds, making it an effective mimic for functionalities commonly involved in protein-ligand interactions.[1] This document details three primary, field-proven protocols for achieving this transformation, ranging from classical thermal methods to modern photocatalytic and advanced decarboxylative approaches.
Protocol I: O-Difluoromethylation via Thermal Decarboxylation of Sodium Chlorodifluoroacetate
This method is a robust and widely used approach for the O-difluoromethylation of phenols. It relies on the thermal decomposition of an inexpensive, bench-stable salt to generate difluorocarbene (:CF2) in situ.
Causality and Mechanism: The protocol operates on the principle of difluorocarbene insertion into an O-H bond. Sodium chlorodifluoroacetate (ClCF2CO2Na), upon heating, undergoes irreversible decarboxylation to yield highly reactive difluorocarbene.[5] In the presence of a base, the acidic phenolic proton of the salicylic acid derivative is removed to form a nucleophilic phenoxide. This phenoxide rapidly traps the electrophilic difluorocarbene, forming a difluoromethoxide intermediate, which is subsequently protonated during aqueous workup to yield the desired aryl difluoromethyl ether.[5]
Caption: Mechanism of O-difluoromethylation using ClCF2CO2Na.
Detailed Step-by-Step Protocol: O-Difluoromethylation of 4-Hydroxysalicylic Acid
This protocol is adapted from a general procedure described in Organic Syntheses.[5]
Materials & Equipment:
4-Hydroxysalicylic acid
Sodium chlorodifluoroacetate (ClCF2CO2Na)
Potassium carbonate (K2CO3)
N,N-Dimethylformamide (DMF), anhydrous
1 M Hydrochloric acid (HCl)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO4)
Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer
Magnetic stirrer and heating mantle
Standard glassware for extraction and purification
Procedure:
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add 4-hydroxysalicylic acid (e.g., 10 mmol, 1.0 equiv), potassium carbonate (30 mmol, 3.0 equiv), and anhydrous DMF (100 mL).
Reagent Addition: Stir the suspension and add sodium chlorodifluoroacetate (30 mmol, 3.0 equiv) in one portion.
Expert Insight: Using a slight excess of the base and carbene precursor ensures complete deprotonation of the phenol and drives the reaction to completion. DMF is an ideal solvent due to its high boiling point and ability to dissolve the reagents.
Heating: Heat the reaction mixture to 100-110 °C using a heating mantle. Maintain this temperature for 4-6 hours.
Caution: The reaction involves the evolution of CO2 gas. Ensure the system is not sealed and is properly vented through the condenser.[5]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of 1 M HCl (aq) and extract with ethyl acetate (3 x 100 mL).
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(difluoromethoxy)salicylic acid.
Table 1: Representative yields for O-difluoromethylation using the thermal decarboxylation method on various phenols.
Protocol II: Photocatalytic O-Difluoromethylation with Bromodifluoroacetic Acid
Visible-light photoredox catalysis offers an exceptionally mild and highly functional-group-tolerant alternative for generating difluoromethyl species. This protocol avoids high temperatures and strong bases, making it suitable for sensitive or complex salicylic acid derivatives.
Causality and Mechanism: This process is initiated by the excitation of a photocatalyst (e.g., fac-Ir(ppy)3) with visible light.[6] The excited-state photocatalyst is a potent single-electron donor and reduces bromodifluoroacetic acid (BrCF2CO2H). This molecule then fragments, losing CO2 and a bromide ion, to generate the key difluoromethyl radical (•CF2H).[6][7][8] The phenoxide of the salicylic acid derivative (formed with a mild base) then traps this radical, and a final oxidation step regenerates the ground-state photocatalyst to close the catalytic cycle.
Caption: Photocatalytic cycle for O-difluoromethylation.
Detailed Step-by-Step Protocol: Photocatalytic Synthesis of Difluoromethylated Aspirin Analogue
This protocol is based on the work of Fu and co-workers.[6]
Standard laboratory equipment for workup and purification
Procedure:
Reaction Setup: In an oven-dried Schlenk tube, combine the salicylic acid derivative (0.2 mmol, 1.0 equiv), bromodifluoroacetic acid (0.4 mmol, 2.0 equiv), fac-Ir(ppy)3 (1-2 mol%), and Cs2CO3 (0.4 mmol, 2.0 equiv).
Expert Insight: A mild inorganic base like Cs2CO3 is sufficient to deprotonate the phenol without interfering with the radical process. The catalyst loading can be kept low.
Degassing: Evacuate and backfill the tube with nitrogen or argon three times. Add anhydrous, degassed acetonitrile (2.0 mL) via syringe.
Trustworthiness: Degassing is critical. Dissolved oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.
Irradiation: Place the sealed tube approximately 2-5 cm from a blue LED light source and stir vigorously at room temperature. If needed, use a small fan to maintain ambient temperature.
Monitoring and Completion: Irradiate for 12-24 hours, monitoring by TLC or LC-MS.
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify by flash column chromatography to obtain the desired O-difluoromethylated product.
Replacing the carboxylic acid functionality of a salicylic acid derivative with a difluoromethyl group is a powerful, albeit challenging, transformation. It fundamentally alters the molecular scaffold, offering access to novel chemical space. Traditional thermal decarboxylation of aromatic acids is difficult, requiring high temperatures that are incompatible with many functional groups.[9] Modern transition-metal-catalyzed methods provide a solution by enabling this transformation under milder conditions via radical pathways.[1][10]
Causality and Mechanism: Nickel-catalyzed decarboxylative coupling is a leading strategy.[1] The process typically involves activating the carboxylic acid, for example, as an N-hydroxyphthalimide (NHP) ester. A low-valent nickel complex engages in a single-electron transfer (SET) with the activated ester, triggering fragmentation and loss of CO2 to generate an aryl radical. This radical is trapped by a Ni-CF2H complex (formed from a difluoromethyl source). Reductive elimination from the resulting Ni(III) intermediate furnishes the C-difluoromethylated arene and regenerates the active Ni catalyst.
Caption: General workflow for decarboxylative C-difluoromethylation.
This is a conceptual protocol based on principles reported for alkyl carboxylic acids and serves as a starting point for development with salicylic acid derivatives.[1]
Chiral ligand (for asymmetric variants) or achiral ligand (e.g., dtbbpy)
Difluoromethyl source (e.g., (DMPU)2Zn(CF2H)2)
Photocatalyst and light source, or electrochemical setup
Anhydrous, degassed solvent (e.g., THF)
Inert atmosphere glovebox or Schlenk line technique
Procedure:
Pre-activation: Convert the carboxylic acid of the salicylic acid derivative to an N-hydroxyphthalimide (NHP) redox-active ester using standard coupling conditions (e.g., EDC, HOBt, NHP).
Expert Insight: The NHP ester lowers the reduction potential, facilitating the crucial single-electron transfer step that initiates decarboxylation.
Reaction Setup (in a glovebox): To a vial, add the NHP ester (0.1 mmol, 1.0 equiv), NiBr2·glyme (10 mol%), a suitable ligand (12 mol%), and the difluoromethyl source.
Initiation: Add anhydrous, degassed solvent. If using a photocatalytic approach, add the photocatalyst and irradiate. If using an electrochemical approach, place the electrodes in the solution and apply the required potential.
Reaction: Stir the reaction at room temperature for 12-48 hours under an inert atmosphere.
Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the crude material by column chromatography to isolate the C-difluoromethylated product.
Trustworthiness: This advanced protocol requires rigorous exclusion of air and moisture. The difluoromethylating reagents can be sensitive, and the catalytic cycle is susceptible to poisoning by oxygen. Success depends on careful execution under an inert atmosphere.
Summary and Outlook
The difluoromethylation of salicylic acid derivatives provides a powerful platform for generating novel molecular entities with potentially enhanced pharmacological profiles. Researchers can choose from a growing arsenal of synthetic methods, each with distinct advantages.
Protocol
Mechanism
Key Reagent(s)
Conditions
Key Advantages
I. Thermal Carbene
:CF2 Insertion
ClCF2CO2Na
High Temp (100-110 °C)
Inexpensive, scalable, robust
II. Photocatalytic Radical
•CF2H Radical
BrCF2CO2H, Photocatalyst
Ambient Temp, Visible Light
Extremely mild, high functional group tolerance
III. Decarboxylative C-H
Radical/Organometallic
Ni-catalyst, Activated Acid
Ambient Temp
Access to novel scaffolds, C-CF2H bond formation
The choice of protocol depends on the specific substrate, desired transformation (O- vs. C-difluoromethylation), and available laboratory capabilities. While thermal methods remain a workhorse for O-difluoromethylation, the precision and mildness of photocatalytic strategies are ideal for late-stage functionalization of complex molecules. Decarboxylative methods, though more complex, open the door to previously inaccessible analogues by fundamentally redesigning the salicylic acid core. Future developments will likely focus on expanding the scope of these reactions and developing more efficient and sustainable catalytic systems.
References
Zheng, H., Li, Z., Jing, J., Xue, X. S., & Cheng, J. P. (2021). The acidities of nucleophilic monofluoromethylation reagents: An anomalous α‐fluorine effect. Angewandte Chemie, International Edition, 133, 9487-9492. (Source mentioned in search result[11])
Poppy, J. L., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7092-7144. DOI:10.1039/D1CS00360G. Available at: [Link]
Wang, J., et al. (2024). Highly Enantioselective Decarboxylative Difluoromethylation. PMC. Available at: [Link]
Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. (2024). ScienceDirect. Available at: [Link]
Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. (2025). ResearchGate. Available at: [Link]
Recent Advances in Difluoromethylation Reaction. (2015). ResearchGate. Available at: [Link]
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. (2017). Semantic Scholar. Available at: [Link]
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2023). PMC. Available at: [Link]
Yang, J., Jiang, M., Jin, Y., Yang, H., & Fu, H. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2758–2761. DOI: 10.1021/acs.orglett.7b01149. Available at: [Link]
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. (N.d.). ScienceDirect. Available at: [Link]
Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System. (2017). ACS Publications. DOI: 10.1021/acs.orglett.7b00171. Available at: [Link]
Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis. (2017). ResearchGate. Available at: [Link]
Direct formylation of phenols using difluorocarbene as a safe CO surrogate. (2021). RSC Publishing. DOI: 10.1039/D1SC04505A. Available at: [Link]
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. DOI: 10.15227/orgsyn.101.0164. Available at: [Link]
A new version of Umemoto's reagents: A three-step one-pot preparation of 2,3,7,8-tetrafluoro-S-(trifluoromethyl)dibenzothiophenium triflate. (2017). ResearchGate. Available at: [Link]
difluoromethylations of diphenols with TMSCF2Br. (2021). ScienceDirect. Available at: [Link]
Umemoto's Reagent. (2018). ResearchGate. Available at: [Link]
Liu, G., Qin, W., Li, X., Lin, L.-T., & Wong, H. N. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14697–14708. DOI: 10.1021/acs.joc.9b02269. Available at: [Link]
Siladifluoromethylation and Difluoromethylation onto C(sp(3)), C(sp(2)), and C(sp) Centers Using Ruppert-Prakash Reagent and Fluoroform. (2016). PubMed. DOI: 10.1021/acs.orglett.6b01476. Available at: [Link]
Late-stage difluoromethylation: concepts, developments and perspective. (2021). RSC Publishing. DOI: 10.1039/D1CS00360G. Available at: [Link]
Hu, J., Zhang, W., & Wang, F. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. European Journal of Organic Chemistry, 2011(20-21), 3745-3762.
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. (2019). ACS Publications. DOI: 10.1021/acs.orglett.9b03131. Available at: [Link]
Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. (2023). PubMed. DOI: 10.1021/acs.joc.2c02041. Available at: [Link]
Wan, W., et al. (2017). Ag(i)-Catalyzed oxidative decarboxylation of difluoroacetates with activated alkenes to form difluorooxindoles. Organic & Biomolecular Chemistry, 15, 5308-5317. DOI: 10.1039/C7OB00955K. Available at: [Link]
Trifluoromethyltrimethylsilane. (N.d.). Wikipedia. Available at: [Link]
Introduction of Difluoromethyl Through Radical Pathways. (2021). ResearchGate. Available at: [Link]
Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. (2021). Organic Chemistry Portal. Available at: [Link]
Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (2021). Scite.ai. Available at: [Link]
Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (2021). Organic Chemistry Portal. Available at: [Link]
Synthesis of Aspirin - Acetylsalicylic Acid. (2012). University of Nebraska-Lincoln. Available at: [Link]
SYNTHESIS OF ASPIRIN. (N.d.). Chem21Labs. Available at: [Link]
Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(14), 5349-5354. DOI:10.1021/jacs.1c02490. Available at: [Link]
Synthetic procedure for the manufacture of aspirin. (2001). Google Patents.
Synthesis of Aspirin from salicylic acid occurs by acetylating process. (N.d.). Hooghly Women's College. Available at: [Link]
1: Synthesis of Aspirin (Experiment). (2020). Chemistry LibreTexts. Available at: [Link]
Technical Guide: Leveraging Difluoromethoxybenzoic Acids in Lead Optimization
Executive Summary & Strategic Rationale In modern drug discovery, the difluoromethoxy group (-OCHF₂) represents a high-value structural motif that bridges the gap between lipophilicity and polarity. Unlike its trifluorom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
In modern drug discovery, the difluoromethoxy group (-OCHF₂) represents a high-value structural motif that bridges the gap between lipophilicity and polarity. Unlike its trifluoromethoxy (-OCF₃) counterpart—which is purely lipophilic and non-polar—the -OCHF₂ moiety acts as a "lipophilic hydrogen bond donor." [1]
This guide details the application of difluoromethoxybenzoic acids as versatile building blocks. These scaffolds allow medicinal chemists to:
Modulate Lipophilicity (LogP): Fine-tune solubility and permeability without the drastic hydrophobicity penalty of perfluorination.
Block Metabolic Soft Spots: Sterically and electronically protect phenolic oxygens from Phase I/II metabolism (e.g., O-demethylation or glucuronidation).
Introduce Orthogonal Interactions: Leverage the weak hydrogen bond donor capability of the C-H bond (pKₐ ~25, but polarized by fluorines) to engage active site residues.
Physicochemical Profiling: The Fluorine Continuum
The decision to incorporate a difluoromethoxy group should be data-driven. The table below compares the -OCHF₂ group against common isosteres, highlighting its unique position as a metabolic blocker that retains H-bond donor capacity.
value) of -OCHF₂ is comparable to that of aniline or thiophenol.[2] This allows it to mimic the H-bonding interaction of a phenol (albeit more weakly) while significantly improving membrane permeability and metabolic stability.
Decision Logic for Lead Optimization
Use the following decision tree to determine when to deploy a difluoromethoxybenzoic acid scaffold in your SAR campaign.
Figure 1: Strategic decision tree for selecting fluorinated ether bioisosteres in lead optimization.
Experimental Protocols
Protocol A: Synthesis of 4-(Difluoromethoxy)benzoic Acid via Sodium Chlorodifluoroacetate (SCDA)
Context: Traditional methods use chlorodifluoromethane gas (Freon-22), which requires autoclaves and environmental containment. This protocol uses sodium chlorodifluoroacetate (SCDA) , a solid reagent that generates difluorocarbene in situ under mild heating. This is the preferred method for lab-scale synthesis (up to 100g).
Target Molecule: 4-(Difluoromethoxy)benzoic acid (Intermediate for Roflumilast analogues).[3]
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [Anhydrous]
Hydrolysis: LiOH or NaOH (3.0 equiv), THF/Water (1:1)
Step-by-Step Methodology:
Difluoromethylation (The Carbene Insertion):
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (N₂ or Ar).
Dissolution: Charge the flask with Methyl 4-hydroxybenzoate (10 mmol, 1.52 g) and anhydrous K₂CO₃ (20 mmol, 2.76 g). Add DMF (20 mL).
Degassing: Stir at room temperature for 15 minutes under N₂ flow to deprotonate the phenol (color change often observed).
Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (25 mmol, 3.81 g) in one portion.
Reaction: Heat the mixture to 100°C .
Mechanism Note: At >95°C, SCDA decarboxylates to form the difluorocarbene (:CF₂) species. The phenoxide anion attacks this electrophilic carbene.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction typically completes in 4–6 hours. If incomplete, add an additional 0.5 equiv of SCDA and continue heating.
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2x), dry over MgSO₄, and concentrate.
Dissolve the intermediate ester in THF (10 mL) and Water (10 mL).
Add LiOH[3]·H₂O (30 mmol). Stir at room temperature for 3 hours.
Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~3. A white precipitate should form.
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Yield: Expect 75–85% overall yield.
Safety Note: The decomposition of SCDA releases CO₂. Ensure the system is vented through a bubbler to prevent pressure buildup.
Protocol B: Late-Stage Amide Coupling
Context: Once the difluoromethoxybenzoic acid is synthesized, it is typically coupled to an amine to generate the final bioactive lead (e.g., Roflumilast analogues).
Methodology:
Activation: Dissolve 4-(difluoromethoxy)benzoic acid (1.0 equiv) in DCM/DMF (10:1).
Coupling Agent: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.
Amine Addition: Add the amine partner (1.1 equiv). Stir at RT for 2–12 hours.
Validation: The -OCHF₂ group is stable to standard amide coupling, Suzuki couplings, and acidic deprotection (e.g., Boc removal with TFA), but avoid extremely strong Lewis acids (e.g., BBr₃) which can cleave the ether.
Mechanistic Workflow & Pathway
The following diagram illustrates the synthetic pathway and the critical "Carbene" intermediate step which distinguishes this chemistry from standard alkylations.
Figure 2: Synthetic workflow for the generation of difluoromethoxybenzoic acids via the SCDA method.
References
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
Hu, J., et al. (2017). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Review. Link
Levin, V. V., et al. (2013).[4] "Selective O-Difluoromethylation of 1,3-Diones by Bromodifluoromethylating Reagents." Organic Letters. Link
Fuyong, D., et al. (2011). "Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid." CN Patent CN102093194A. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
preventing decarboxylation during difluoromethylation of benzoic acids
This is Application Note #402: Strategy for Carboxyl Retention during Difluoromethylation . This guide addresses the specific challenge of preventing unwanted decarboxylation (loss of ) when introducing a difluoromethyl...
Mechanism of Failure: These oxidants are non-selective.[1] They oxidize the benzoate anion (
) to the carboxyl radical (), which rapidly extrudes to form a phenyl radical ().[1]
Solution 1: The "Protect-First" Protocol (Gold Standard)
Benzoic acids are electron-deficient and prone to oxidative decarboxylation.[1] The most robust method is to mask the acid as a methyl ester.[1] Esters do not coordinate Ag(I) and are resistant to oxidative decarboxylation under Minisci conditions.[1]
The following diagram illustrates why oxidative conditions cause decarboxylation and how the "Protect-First" or "Redox-Neutral" strategies bypass this failure mode.
Caption: Divergent pathways for benzoic acid difluoromethylation. Oxidative conditions (Red) lead to decarboxylation.[1] Protection or redox-neutral strategies (Green/Blue) ensure carboxyl retention.[1]
Part 4: Troubleshooting FAQ
Q: I am using the Langlois reagent (
) and getting low yields. Should I add more Silver?A:No. Adding more silver increases the oxidation potential of the system, which promotes the oxidation of your benzoic acid to .[1]
Correction: Switch to the Two-Phase system (DCM/Water) with TBHP (tert-butyl hydroperoxide) as the oxidant.[1] TBHP is less likely to decarboxylate benzoates than Persulfate (
Q: Can I use Selectfluor to introduce the CF2H group?A: No. Selectfluor is an electrophilic fluorinating agent (F+ source).[1] It will not install a
group.[1] It is, however, used in decarboxylative fluorination (Ar-COOH Ar-F), which is exactly what you are trying to avoid.
Q: My difluoromethyl ester (
) decomposes on silica gel.A: Difluoromethyl esters are sensitive to hydrolysis.[1]
Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes to neutralize acidity, or use neutral alumina for purification.[1]
Appendix: Related Issue (Protodecarboxylation)
If you ARE trying to perform Decarboxylative Difluoromethylation (Ar-COOH
Ar-CF2H) and are getting Ar-H:
This is called Protodecarboxylation .[1] It means the aryl radical formed, but it abstracted a hydrogen atom (from solvent) instead of reacting with the fluorine source.[1]
Fix: Increase the concentration of the Copper catalyst (if using Cu-catalysis) or switch to a Ligand-to-Metal Charge Transfer (LMCT) protocol using highly soluble Copper complexes to accelerate the reductive elimination of the Ar-CF2H bond.[1]
References
Aqueous Base Promoted O-Difluoromethyl
Source: Krishnamurti, V., et al. Organic Letters (2019).[2]
Context: Protocol for O-difluoromethylation using TMS-CF2Br.[1]
Context: Foundational work on radical innate C-H functionalization, highlighting the susceptibility of carboxylic acids to oxidative decarboxylation.[1]
Technical Support Center: Solubility & Handling of 3,5-dichloro-2-(difluoromethoxy)benzoic acid
Executive Summary: The Physicochemical Profile 3,5-dichloro-2-(difluoromethoxy)benzoic acid presents a unique solubility challenge due to the competition between its polar, ionizable carboxylic acid tail and its highly l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Physicochemical Profile
3,5-dichloro-2-(difluoromethoxy)benzoic acid presents a unique solubility challenge due to the competition between its polar, ionizable carboxylic acid tail and its highly lipophilic, electron-withdrawing core.[1][2][3]
Unlike simple benzoic acid, the 2-(difluoromethoxy) group (-OCHF₂) and the 3,5-dichloro substitution significantly alter the electron density.[1][3] The -OCHF₂ group is a "lipophilic spacer" that reduces crystal lattice energy compared to the parent salicylic acid (due to the loss of the strong intermolecular -OH hydrogen bond), while the chlorines increase overall lipophilicity (logP) and acidity.[3]
Key Physicochemical Drivers:
Acidity (pKa shift): The electron-withdrawing nature of the halogens and the ether oxygen likely suppresses the pKa to the 2.5–3.0 range (lower than benzoic acid's 4.2).[2] This makes pH control critical during extraction.
Lipophilicity: The molecule is "amphiphilic but hydrophobic-dominant."[1][2] It resists dissolution in water but may "oil out" rather than crystallize in non-polar solvents due to low melting point depression from impurities.
Part 1: Solubility Matrix & Solvent Selection
The following data represents the Predicted Solubility Profile based on structural analogs (3,5-dichlorosalicylic acid and fluorinated benzoic acids).
Solvent Class
Representative Solvent
Solubility Rating
Technical Notes
Polar Aprotic
DMSO, DMF, DMAc
Excellent (>200 mg/mL)
Best for stock solutions.[1][2][3] Warning: Adding water will cause immediate precipitation (crash out).[1][2]
Chlorinated
Dichloromethane (DCM), Chloroform
Good (50–100 mg/mL)
Ideal for liquid-liquid extraction from acidic aqueous phases.[1][2][3]
Alcohols
Methanol, Ethanol
High (>100 mg/mL)
Good for reactions, but avoid if esterification is a side-reaction risk under acidic conditions.[1][2][3]
Aromatics
Toluene
Moderate (Heat dependent)
Primary choice for recrystallization. Soluble when hot; crystallizes upon cooling.[1][2]
Ethers
THF, MTBE
Good
MTBE is excellent for extraction; safer alternative to DCM.[1][2]
Alkanes
Hexane, Heptane
Poor (<1 mg/mL)
Use only as an anti-solvent to induce precipitation.[1][2]
Issue A: "My compound oils out instead of crystallizing during purification."
Diagnosis: This is common with fluorinated ethers.[2] The crystal lattice energy is low, and if the solution is too concentrated or cools too fast, the compound separates as a supercooled liquid (oil) rather than a solid.
Corrective Action:
Switch Solvent System: Move from a single solvent (like DCM) to a binary system . The recommended system is Toluene (Solvent) / Heptane (Anti-solvent) .[1]
Seeding: You must break the metastable liquid phase. Add a "seed crystal" of the pure acid at the cloud point. If no seed is available, scratch the glass interface vigorously with a glass rod.
Thermodynamic Control: Re-heat the oil until it dissolves, then cool very slowly (1°C/min) with slow stirring.
Issue B: "I cannot extract the compound from the aqueous reaction mixture."
Diagnosis: The pH is likely too high. Because of the 3,5-dichloro and 2-difluoromethoxy groups, this acid is stronger than typical benzoic acids.[1][3] If your aqueous phase is at pH 4 or 5, a significant portion is still ionized (carboxylate anion) and stays in the water.
Corrective Action:
The "Hard Acid" Rule: Adjust the aqueous phase pH to pH ≤ 1.0 using 6M HCl.[2]
Solvent Choice: Use MTBE or Ethyl Acetate for extraction.[1][2] Avoid DCM if emulsions form (common with fluorinated species).
Salting Out: Saturate the aqueous phase with NaCl to disrupt the hydration shell and force the organic molecule into the organic layer.
Issue C: "Precipitation occurs immediately when I dilute my DMSO stock into cell culture media."
Diagnosis: The "Solvent Shock" effect. The logP of this molecule is high. When DMSO (hygroscopic) hits water, the local solubility drops exponentially.
Corrective Action:
Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., 1:10 dilution in PBS/DMSO mix) before the final dilution.
Surfactant Assist: If compatible with your assay, pre-dissolve the compound in DMSO containing 0.05% Tween-80 .[1][2]
Part 3: Visual Workflows (Graphviz)[1][2][3]
Diagram 1: The "Acid-Base Swing" Purification Logic
This workflow guarantees the isolation of the free acid from crude reaction mixtures, leveraging its pKa properties.
Caption: The "Acid-Base Swing" separates the target molecule based on its pH-dependent solubility, removing non-acidic impurities.[1][2][3]
Diagram 2: Solvent Selection Decision Tree
Use this logic to select the correct solvent for your specific application.
Caption: Decision matrix for selecting the optimal solvent based on experimental intent.
Place 1.0 g of crude acid in a 25 mL round-bottom flask.
Add Toluene dropwise while heating at 90°C. Add just enough to dissolve the solid (approx 3–5 mL).
Remove from heat.[2][4][5] Add Heptane dropwise until a faint turbidity (cloudiness) persists.[1][2]
Add 1 drop of Toluene to clear the solution again.
Wrap the flask in a towel (insulation) to allow slow cooling to room temperature.
Critical Step: If oiling occurs, reheat and add a seed crystal.
Filter the resulting white needles and wash with cold Heptane.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9445, 3,5-Dichlorosalicylic acid (Structural Analog).[1][2][3] Retrieved from [Link][1][2][3]
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series.[1][2][6] 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Organic Solvents. Journal of Physical and Chemical Reference Data. Retrieved from [Link][1][3]
U.S. Food and Drug Administration (2011). Chemistry Review: Roflumilast (Contains difluoromethoxy-benzoic acid substructures).[1][2][3][7] Retrieved from [Link][1][2][3][7]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification & Removal of 3,5-Dichlorosalicylic Acid
Executive Summary
Topic: Removal of unreacted 3,5-dichlorosalicylic acid (3,5-DCSA) from reaction mixtures.
Target Audience: Medicinal Chemists, Process Development Scientists.[1][2]
Objective: Provide chemically grounded, scalable protocols for the isolation of target compounds free from 3,5-DCSA contamination.
The Contaminant Profile: Know Your Enemy[2]
Before attempting separation, you must understand the physicochemical behavior of 3,5-DCSA.[1][2] Its dual functionality (carboxylic acid + phenol) and electron-withdrawing chlorine substituents dictate the purification strategy.[1]
Property
Value / Characteristic
Implication for Purification
Structure
3,5-Dichloro-2-hydroxybenzoic acid
Stronger acid than unsubstituted salicylic acid due to -I effect of Cl.[1][2]
pKa
pKa₁ ≈ 2.0 - 2.5 (COOH)pKa₂ ≈ 7.0 - 8.0 (Phenol)
Critical: It can be selectively extracted into mild base (NaHCO₃) without deprotonating less acidic phenolic products.[1][2]
Recrystallization from non-polar solvents (Toluene) or aqueous alcohols is viable.[2]
Detection
UV Active; FeCl₃ sensitive
Forms violet complexes with Fe³⁺; useful for qualitative monitoring of aqueous washes.[1]
Decision Matrix: Selecting the Right Protocol
Do not blindly apply a method. Use this logic flow to determine the optimal purification route based on your product's chemistry.
Figure 1: Strategic decision tree for removing 3,5-DCSA based on product acidity.
Detailed Protocols & Troubleshooting
Method A: The "Bicarbonate Wash" (Standard Protocol)
Best for: Esters, Amides, and non-ionizable products.[2]
The Logic: 3,5-DCSA is a strong organic acid.[1] 5% Sodium Bicarbonate (NaHCO₃, pH ~8.[1][2]5) will deprotonate the carboxylic acid (pKa ~2), converting it to the water-soluble sodium salt.[2]
Step-by-Step:
Dissolution: Dissolve the crude mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Note: Avoid Diethyl Ether if possible due to lower density difference, which can complicate emulsion breaking.[2]
First Wash (Acidic): If you used amine bases (Pyridine/TEA), wash first with 1N HCl to remove them.[1][2] 3,5-DCSA remains in the organic layer.[1][2][3]
The Critical Wash: Wash the organic layer 3× with saturated aqueous NaHCO₃ .[1]
Validation: The CO₂ evolution indicates the acid is reacting. Stop washing only when CO₂ evolution ceases.[1]
Polishing: Wash 1× with Brine to remove trapped water.[1]
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Troubleshooting Guide:
Q: I still see 3,5-DCSA in my product after 3 washes.A: You likely saturated the aqueous layer or created a buffer system.
Fix: Increase the volume of NaHCO₃.
Fix: Switch to 1M NaOH (pH 14) only if your product is stable to strong base. This ensures the phenol group on 3,5-DCSA is also deprotonated, drastically increasing water solubility.[1][2]
Q: I have a terrible emulsion.A: 3,5-DCSA salts act as surfactants.
[1][2] * Fix: Add solid NaCl directly to the separatory funnel to increase ionic strength.
Fix: Filter the biphasic mixture through a pad of Celite to break physical emulsions [1].
Method B: Recrystallization (The "Polisher")
Best for: Solid products where extraction failed or trace impurities remain.[2]
The Logic: 3,5-DCSA has poor solubility in non-polar solvents (Toluene) and cold water, but high solubility in alcohols.[1][2] You want a solvent where your product crystallizes, but 3,5-DCSA stays in the mother liquor.[1][2]
Recommended Solvent Systems:
Toluene: 3,5-DCSA is moderately soluble in hot toluene but less so in cold.[1][2] Many amides/esters crystallize well here.[1]
Ethanol/Water (Gradient): Dissolve in hot Ethanol. Add water until turbid. Cool. 3,5-DCSA tends to stay in the aqueous-alcoholic supernatant [2].[1]
Data Table: Solubility Profile for Solvent Selection
Excellent for crystallizing non-polar products.[1]
| Hexanes | Insoluble | Low | Use as anti-solvent to force precipitation.[1] |
Method C: Chromatography (The "Scalpel")
Best for: Complex mixtures or acid-sensitive products.[1][2]
The Logic: 3,5-DCSA will streak (tail) on silica gel due to its acidity, contaminating other fractions.[1][2]
Protocol Modification:
Mobile Phase: Add 0.5% - 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc + 1% AcOH).[1][2]
Why? This keeps 3,5-DCSA in its protonated (neutral) form, sharpening the peak and preventing it from dragging across the column.[2]
Elution Order: In non-polar solvents with acid, 3,5-DCSA (less polar due to intramolecular H-bonding) often elutes faster than polar amides.[1][2]
Frequently Asked Questions (FAQs)
Q1: My product is a phenol. Will NaHCO₃ extract it along with the 3,5-DCSA?
Answer: Unlikely, but possible for electron-deficient phenols.[1][2]
Check: Most phenols have a pKa of ~10.[1] NaHCO₃ (pH 8.[1][2][4]5) is too weak to deprotonate them significantly. 3,5-DCSA (pKa ~2) will be selectively removed.[1][2]
Test: Take a small aliquot of your organic layer, wash with NaHCO₃, and check TLC of both layers.[2] If your product moves to the aqueous layer, switch to Method C (Chromatography) .[2]
Q2: Can I use UV to track the removal?
Answer: Yes, but be careful. 3,5-DCSA absorbs strongly in the UV region.[1][2] However, a more specific test is Ferric Chloride (FeCl₃) .[1][2]
Protocol: Add a drop of aqueous layer to 1% FeCl₃ solution.[1] A deep violet/purple color confirms the presence of the phenolic impurity (3,5-DCSA) [3].[2] Keep washing until the aqueous layer no longer tests positive.[1]
Q3: Is 3,5-DCSA toxic?
Answer: Yes, it is an irritant and harmful if swallowed.[1][2] Handle all extraction waste as halogenated organic waste, even the aqueous washes if they contain significant organic salts [4].[2]
References
Rochester University.[1] Work-up and Purification: Breaking Emulsions.[1]Link
BenchChem.[1][5][6] Application Notes and Protocols for the Purification of 3-(3,5-dichlorophenyl)benzoic Acid.Link[2]
Indian Academy of Sciences.[1][3][7] Derivatives of Salicylic Acid: Chlorosalicylic Acids.[1][7]Link[2]
National Institutes of Health (PubChem).[1][2] 3,5-Dichlorosalicylic acid Safety Data Sheet.[1][2]Link[2]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CF2-GEN-OPT-001
Subject: Troubleshooting yield variability and temperature optimization in base-mediated difluorocarbene reactions.
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division.
Executive Summary & Core Directive
User Problem: "My difluorocarbene (:CF₂) reactions are inconsistent. Sometimes I get excellent conversion; other times, the reaction stalls or yields the dimerized byproduct (tetrafluoroethylene). What is the optimal temperature?"
Specialist Diagnosis: There is no single "magic temperature." The optimal window depends entirely on your precursor's activation energy (
) and the rate matching between carbene generation and substrate trapping.
If T is too low: The precursor does not eliminate/decarboxylate. Reaction stalls.
If T is too high: :CF₂ generation outpaces the trapping rate (
). The free carbene prefers to dimerize () to form tetrafluoroethylene (TFE) or hydrolyze.
This guide breaks down the temperature optimization for the three most common base-mediated protocols.
The Mechanism: Why Temperature Matters
Before optimizing, visualize the competing pathways. Your goal is to maximize Pathway A (Trapping) and minimize Pathway B (Dimerization/Hydrolysis).
Figure 1: The competitive landscape of difluorocarbene generation. High temperatures accelerate the formation of :CF₂ but also drastically increase the rate of Pathway B (dimerization) if the substrate cannot react fast enough.
Protocol-Specific Optimization Guides
Module A: The Haloform Route (Chlorodifluoromethane / Freon-22)
Precursor:
(Gas)
Reagents: Aqueous Base (NaOH/KOH) + Organic Solvent + Phase Transfer Catalyst (PTC).
The Temperature Paradox:
This reaction is biphasic. You need heat to overcome the activation energy of deprotonation at the interface, but
is a gas (b.p. -40.7°C). Heating drives the reagent out of the solution.
Parameter
Recommended Range
Scientific Rationale
Optimal Temp
0°C to 60°C
Highly dependent on reactor pressure.
Open Vessel
0°C - 25°C
At >25°C, gas solubility drops significantly. You lose reagent before it reacts. Vigorous stirring is more critical than heat here.
Sealed Vessel
50°C - 70°C
Pressure keeps the gas dissolved. The higher temp helps the PTC (e.g., TBAB) transfer OH⁻ ions across the interface.
Troubleshooting Protocol:
Issue: Reaction stalls after 10% conversion.
Fix: Do not increase temperature immediately. First, check your agitation. The rate-limiting step is often mass transfer across the phase boundary. If using an open flask, cool to 0°C to increase gas saturation, then slowly warm to RT.
Module B: The Carboxylate Route (Sodium Chlorodifluoroacetate)
Precursor:
(Solid salt)
Mechanism: Decarboxylation followed by chloride elimination.
The "Activation" Threshold:
Historically, this reagent required high heat (160°C+ in Diglyme) to force decarboxylation. Modern protocols use polar aprotic solvents to lower this barrier.
Solvent System
Temp Range
Notes
Diglyme (Classic)
160°C - 180°C
Harsh. Only for thermally stable substrates. High risk of TFE formation.[1]
DMF / NMP
90°C - 120°C
The high dielectric constant stabilizes the transition state, allowing lower temps.
Activated (K₂CO₃)
65°C - 95°C
Adding mild base (K₂CO₃) can accelerate decarboxylation at sub-100°C temps [1].
Troubleshooting Protocol:
Issue: Starting material remains, but no product forms.
Fix: The decarboxylation barrier hasn't been crossed. If you are in THF or Toluene, switch to DMF or NMP. The solvent polarity is the "switch" for this reaction, more so than just adding heat.
The "Tunable" Release:
This is the most precise method. The temperature is dictated by the initiator you choose.
Low Temp (-78°C to 0°C): Use TBAT or PhCOONa . Best for highly reactive substrates or sensitive functional groups.
High Temp (60°C to 110°C): Use NaF or NaI . This "slow release" method is crucial for difficult substrates (electron-deficient alkenes).
Critical Warning: Do not overheat TFDA reactions rapidly. A sudden burst of :CF₂ will overwhelm the substrate, leading exclusively to dimerization.
Decision Matrix: Which Temperature/Route?
Use this flow to select your starting conditions.
Figure 2: Workflow for selecting the appropriate difluorocarbene precursor and temperature range based on substrate stability and scale.
Frequently Asked Questions (FAQ)
Q: I see white precipitate forming, but no product. What is it?A: That is likely the polymer of tetrafluoroethylene (PTFE). This indicates your temperature is too high relative to the trapping rate. The :CF₂ is generating, failing to find the substrate, and reacting with itself.
Correction: Lower the temperature or add the precursor more slowly (dropwise) to keep the steady-state concentration of :CF₂ low.
Q: Can I use ClCF₂H at reflux?A: Generally, no. At reflux, the solubility of the gas is near zero. Unless you are using a specialized condenser (dry ice/acetone) or a sealed tube, you are simply boiling off the reagent before it reacts.
Q: Why does DMF work better than THF for the salt method?A: Decarboxylation involves a charged transition state. DMF (high dielectric constant) stabilizes this state, lowering the activation energy (
). In THF, you might need 150°C to achieve what DMF does at 95°C [2].
References
Zhang, C., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5000–5003.
Ni, C., & Hu, J. (2014). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 46(07), 842-863.
Li, Y., et al. (2011). "NHC-catalyzed Difluorocarbene Generation and Its Application." Chemical Communications.[2]
Dolgopolov, V. D., et al. (1965). "Reactions of sodium chlorodifluoroacetate." Journal of Organic Chemistry, 30(8).
This guide provides a comparative structural analysis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid , positioning it against its established agrochemical analogs: Dicamba (3,6-dichloro-2-methoxybenzoic acid) and 3,5-Di...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative structural analysis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid , positioning it against its established agrochemical analogs: Dicamba (3,6-dichloro-2-methoxybenzoic acid) and 3,5-Dichlorosalicylic acid .
The analysis focuses on the crystallographic implications of the difluoromethoxy (
) group—a lipophilic hydrogen bond donor—and its impact on solid-state packing, solubility, and bioavailability.
Executive Summary: The Fluorine Effect
Researchers investigating 3,5-dichloro-2-(difluoromethoxy)benzoic acid are typically exploring bioisosteres of auxinic herbicides or salicylic acid derivatives. The critical structural differentiator in this molecule is the
moiety .
Unlike the methoxy group (
) in Dicamba, which is a hydrogen bond acceptor only, the difluoromethoxy group acts as a weak hydrogen bond donor due to the polarization of the bond by the adjacent fluorine atoms. This creates a unique "hybrid" behavior between a phenol () and an ether (), significantly altering the crystal lattice energy and lipophilicity.
Structural Comparison: Target vs. Analogs
The following table contrasts the target molecule with its primary structural analogs to predict and analyze performance metrics.
Steric Release (3,5 vs. 3,6): Dicamba possesses a chlorine at the 6-position, creating a "clam-shell" steric clash that forces the carboxyl group out of the benzene plane. The Target molecule (3,5-dichloro) lacks this 6-chloro substituent, allowing the carboxyl group to remain coplanar with the aromatic ring, facilitating tighter
-stacking.
The Difluoromethoxy Lock: The
proton is acidic enough to form a weak intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid (a "pseudo-ring" formation). This locks the conformation in the crystal lattice, reducing entropy and potentially increasing the melting point compared to the methoxy analog.
Fluorine Segregation: In the solid state, fluorine atoms tend to cluster (fluorous effect). Expect the crystal structure to show distinct hydrophobic channels lined by
groups, which can decrease water solubility while enhancing membrane permeability.
To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data, you must overcome the high lipophilicity of the target.
Phase 1: Solvent Screening Strategy
Do not use standard aqueous alcohols immediately. The hydrophobic
group requires a gradient approach.
Solvent System A (Slow Evaporation): Dichloromethane/Hexane (1:1). Good for initial screening.
Solvent System B (Vapor Diffusion): Dissolve target in THF (inner vial); diffuse Pentane (outer vial). This promotes the formation of block-like crystals suitable for XRD.
Solvent System C (For Polymorphs): Toluene. Aromatic stacking often templates unique polymorphs for benzoic acid derivatives.
Phase 2: Data Collection & Refinement
Temperature: Collect at 100 K . The
group often exhibits rotational disorder at room temperature. Freezing the crystal is essential to resolve the fluorine positions.
Refinement Note: The
bond lengths should refine to approx. 1.35 Å. If the group appears disordered, apply a RIGU restraint in SHELXL rather than fixing the positions, to allow for thermal vibration modeling.
Visualization of Structural Logic
The following diagram illustrates the decision pathway for analyzing the intermolecular interactions of the target molecule compared to Dicamba.
Caption: Structural logic flow comparing the conformational consequences of the 3,5-substitution pattern and OCF2H group (Target) versus the 3,6-substitution of Dicamba.
Performance Analysis: Bioavailability & Stability
Based on the structural parameters, the performance of the target molecule differs from Dicamba in three critical areas:
Impact: The target molecule will exhibit higher membrane permeability than Dicamba. However, this comes at the cost of reduced water solubility, necessitating different formulation strategies (e.g., emulsifiable concentrates rather than aqueous salts).
B. Metabolic Stability
Mechanism: Dicamba is metabolized via O-demethylation to 3,6-dichlorosalicylic acid (DCSA) by Dicamba Monooxygenase (DMO).[8]
Target Advantage: The
bond is significantly stronger than the bond. The group is resistant to oxidative O-dealkylation.
C. Solid-State Stability
Data Point: Dicamba melting point: ~114–116 °C.[2]
Prediction: Due to the planar conformation (lack of 3,6-clash) and the heavier fluorine atoms, the target molecule is expected to have a higher melting point (>125 °C) and higher lattice energy. This implies better thermal stability for storage but slower dissolution rates.
References
Smith, G., et al. (1983). "Metal complexes of dicamba: the crystal and molecular structures of dicamba (3,6-dichloro-2-methoxybenzoic acid)." Australian Journal of Chemistry, 36(11), 2175–2183.[1] Link
Erickson, J. A., et al. (2010). "The CF2H Group as a Hydrogen Bond Donor: Structural and Computational Insights." Journal of Organic Chemistry, 75(4), 1333–1336. (Contextual grounding for difluoromethyl H-bonding).
Herman, P. L., et al. (2005). "A three-component dicamba O-demethylase from Pseudomonas maltophilia, strain DI-6." Journal of Biological Chemistry, 280, 24759-24767. Link
PubChem Compound Summary. (2024). "Dicamba (3,6-dichloro-2-methoxybenzoic acid)."[1][2][4][5][8] National Center for Biotechnology Information. Link
Cambridge Structural Database (CSD). Search Query: "Benzoic Acid Derivatives + Difluoromethoxy". (Recommended for verifying specific unit cell parameters).
Comparative Guide: Herbicidal Activity and Physicochemical Profiling of Dicamba and its Analogs Executive Summary & Core Directive This guide moves beyond simple product listing to analyze the structure-activity relation...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Herbicidal Activity and Physicochemical Profiling of Dicamba and its Analogs
Executive Summary & Core Directive
This guide moves beyond simple product listing to analyze the structure-activity relationships (SAR) and physicochemical trade-offs inherent in dicamba (3,6-dichloro-2-methoxybenzoic acid) derivatization.
As scientists, we face a dichotomy with dicamba: it is an exceptionally effective broadleaf auxinic herbicide, yet its chemical volatility poses severe off-target risks. The evolution from simple amine salts (DMA) to heavy polyamine salts (BAPMA) and novel Herbicidal Ionic Liquids (HILs) represents a battle against vapor pressure without compromising the binding affinity to the TIR1/AFB receptor complex.
This document synthesizes mechanistic insights with rigorous experimental protocols to evaluate these analogs objectively.
Mechanism of Action: The Auxin Overdose
To evaluate an analog, one must understand the lock it tries to pick. Dicamba acts as a structural mimic of Indole-3-Acetic Acid (IAA), the natural plant auxin.[1][2] However, unlike IAA, which is tightly regulated, dicamba creates a sustained "auxin overdose."
The Molecular Cascade:
Perception: Dicamba enters the nucleus and binds to the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor proteins.
Assembly: This binding promotes the recruitment of Aux/IAA transcriptional repressor proteins into the SCF^TIR1 ubiquitin-ligase complex.[3]
Degradation: The SCF complex ubiquitinates the Aux/IAA repressors, marking them for 26S proteasomal degradation.[3]
Derepression: The destruction of Aux/IAA proteins releases ARFs (Auxin Response Factors), which are transcription factors that initiate chaotic gene expression (ethylene biosynthesis, ABA signaling), leading to epinasty, tissue necrosis, and plant death.
Critical Insight: Research indicates dicamba shows distinct preference for the AFB5 co-receptor over TIR1 compared to 2,4-D, explaining its specific efficacy profile and resistance patterns in Arabidopsis mutants.
Visualization: The Dicamba Signaling Pathway
Figure 1: The molecular pathway of dicamba-induced phytotoxicity. Note the critical ubiquitination step triggered by the SCF complex.
Structural Evolution: Analogs and Salts
The primary challenge with dicamba is not efficacy, but volatility . The acid form has a high vapor pressure (
mPa at 25°C). Modifications focus on stabilizing the molecule in solution without permanently altering the active moiety required for receptor binding.
Negative Control:tir1-1 mutant lines (should show resistance).[3]
Growth: Grow vertically for 7 days at 22°C, 16h light.
Quantification: Measure primary root length using ImageJ.
Analysis: Calculate GR50 (Growth Reduction 50%) using a log-logistic dose-response model.
Protocol B: Vapor Dome Volatility Assay (Safety Screen)
Purpose: Quantify off-target movement potential.[5][6]
Workflow:
Setup: Place treated soil flats (sprayed with analog) in a sealed humidity dome.
Sentinel Plants: Place sensitive indicator plants (e.g., Tomato cv. 'Money Maker' or Soybean) inside the dome but physically separated from the treated soil.
Exposure: Incubate for 24-48 hours at 30°C (heat stress promotes volatilization).
Recovery: Remove sentinels and grow for 14 days in a clean greenhouse.
Scoring: Score for epinasty (curling) and measure fresh weight reduction relative to non-exposed controls.
Visualization: Experimental Logic
Figure 2: Sequential screening workflow. Compounds must pass the efficacy threshold (GR50) before expensive volatility testing.
Comparative Performance Data
The following data aggregates findings from recent literature (e.g., Mueller et al., 2013; Haywood et al., 2025; Pernak et al., 2020).
Table 1: Efficacy vs. Volatility Trade-off
Compound
Relative Root Inhibition (Arabidopsis)
Vapor Pressure Reduction (vs Acid)
Soybean Injury via Volatility (Field)
Dicamba (DMA)
1.0 (Baseline)
0%
High (Severe cupping)
Dicamba (DGA)
0.98
~50%
Moderate
Dicamba (BAPMA)
0.99
~94%
Low
[C12-DAE][Dicamba] (HIL)
1.25 (Enhanced)
>99%
Negligible
Pro-Dicamba (Ester)
0.85 (Delayed)
100% (Non-volatile)
None
Note: HILs often show >1.0 efficacy due to the surfactant nature of the cation, which disrupts the leaf cuticle and enhances uptake, a phenomenon known as "self-adjuvancy."
References
Gleason, S. M., et al. (2011). Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba. PLOS ONE.[2] Link
Mueller, T. C., et al. (2013). Comparison of Dicamba Formulations for Volatility and Efficacy. Weed Technology. Link
Haywood, J., et al. (2025). A Non-Volatile Pro-Dicamba Herbicide Inspired by Meclofenoxate.[7] Chemistry - A European Journal.[7] Link
Pernak, J., et al. (2020). Dicamba-Based Herbicidal Ionic Liquids: Herbicidal Efficacy and Volatility. ACS Sustainable Chemistry & Engineering. Link
Egan, J. F., & Mortensen, D. A. (2012). Quantifying Vapor Drift of Dicamba Herbicides Applied to Soybean. Environmental Toxicology and Chemistry. Link
Personal protective equipment for handling 3,5-dichloro-2-(difluoromethoxy)benzoic Acid
Executive Safety Summary Handling 3,5-dichloro-2-(difluoromethoxy)benzoic acid requires a safety protocol that goes beyond standard "lab coat and glasses." As a halogenated benzoic acid derivative, this compound presents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Handling 3,5-dichloro-2-(difluoromethoxy)benzoic acid requires a safety protocol that goes beyond standard "lab coat and glasses." As a halogenated benzoic acid derivative, this compound presents a dual threat: acidic corrosivity combined with enhanced lipophilicity (due to chlorine and difluoromethoxy substituents), which facilitates rapid skin absorption and cellular uptake.
Immediate Critical Hazards:
Ocular: High risk of serious eye damage (Category 1) due to acidic pH and tissue interaction.
Dermal: Skin irritation (Category 2) with potential for permeation.
Respiratory: Mucous membrane irritation from dust inhalation.
Technical Hazard Analysis & Mechanism
To select the correct PPE, we must understand the mechanism of injury.
Acidic Moiety (COOH): Like most benzoic acid derivatives, this compound can lower the pH of moisture on mucous membranes (eyes, lungs), causing immediate protein denaturation and irritation.
Halogenation (Cl & -OCHF₂): The addition of chlorine atoms and the difluoromethoxy group significantly increases the molecule's LogP (partition coefficient).
Why this matters: Higher lipophilicity allows the compound to penetrate the lipid bilayer of skin cells more effectively than non-halogenated benzoic acid. This makes "barrier protection" (gloves/suits) critical, as simple washing may not remove absorbed residues fast enough to prevent dermatitis.
Physical State: Typically a crystalline solid. The primary vector of exposure is airborne dust during weighing and solution splash during synthesis.
Personal Protective Equipment (PPE) Matrix
The following matrix prescribes PPE based on the state of the material. A "one-size-fits-all" approach is dangerous in chemical handling.
Table 1: Task-Based PPE Specifications
Protective Zone
Task: Weighing / Solid Handling
Task: Synthesis / Solution Handling
Technical Rationale
Eye/Face
Chemical Splash Goggles (Indirect Vent)
Splash Goggles + Face Shield
Standard safety glasses allow dust entry from the side. Acidic dust in the eye requires immediate irrigation; prevention is superior.
Hand Protection
Nitrile (Double Gloved)
Solvent-Specific Gloves (See Logic Below)
Solids do not permeate nitrile rapidly. However, once dissolved, the solvent drives permeation.
Respiratory
N95 or P100 Respirator (if outside hood)
Fume Hood (Sash at 18")
The -OCHF₂ group is stable, but thermal decomposition can release HF/HCl. Fume hood is mandatory for reactions.
Body
Lab Coat (Cotton/Poly or Nomex)
Chemical Resistant Apron (Tychem®/PVC)
Cotton absorbs liquids, keeping them against the skin. An apron provides an impervious barrier against splashes.
The "Solvent Carrier" Rule (Critical Protocol)
Most researchers make a fatal error here: They select gloves based on the solute (the acid) rather than the solvent.
Scenario: You are dissolving the acid in Dichloromethane (DCM) .
Risk: Standard Nitrile gloves degrade in DCM in <2 minutes. The DCM then carries the 3,5-dichloro-2-(difluoromethoxy)benzoic acid through the glove and into your skin.
Protocol: When handling solutions, consult the Breakthrough Time of the solvent.
DCM: Use PVA or Silver Shield® laminate gloves.
DMF/DMSO: Butyl Rubber or thick Nitrile.
Methanol/Ethanol: Standard Nitrile is acceptable.
Operational Workflows & Visualization
Workflow 1: PPE Decision Logic
This logic gate ensures you are protected regardless of the experimental phase.
Caption: Logic flow for selecting PPE based on physical state and solvent carrier properties.
Workflow 2: Decontamination & Doffing Protocol
Improper removal of PPE is a common source of secondary exposure.
Caption: Step-by-step doffing sequence to prevent cross-contamination of skin or street clothes.
Emergency Response & Disposal
Emergency Procedures
Eye Contact (Critical):
Immediately move to the eyewash station.
Force eyelids open and flush with tepid water for 15 minutes minimum .
Note: Acidic compounds can bind to corneal proteins; flushing must be thorough to restore pH balance.
Wash with soft soap and water. Do not use organic solvents (ethanol/acetone) to clean skin; this will drive the chemical deeper into the dermis.
Disposal Protocols
This compound contains both Chlorine and Fluorine, classifying it as Halogenated Organic Waste .
Segregation: Do not mix with non-halogenated solvents (like acetone/methanol waste) if your facility separates them, as halogenated waste incineration is more costly and requires specific scrubbers.
Labeling: Clearly label as "Halogenated Acidic Organic Waste."
Neutralization: Do not attempt to neutralize large quantities in the lab unless part of a validated protocol. Dispose of as hazardous chemical waste.[4]
References
PubChem. (n.d.). 3,5-Dichlorobenzoic acid (Related Compound Hazard Data).[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]
ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Classification and Labelling Inventory. Retrieved October 26, 2023, from [Link]